molecular formula C9H12N2O4 B1463139 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate CAS No. 1185540-04-8

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate

Cat. No.: B1463139
CAS No.: 1185540-04-8
M. Wt: 212.2 g/mol
InChI Key: JWVNVRAXVXCKMQ-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate is a heterocyclic aromatic compound with the molecular formula C9H8N2O2·2H2O.

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate has a wide range of scientific research applications:

Future Directions

Future research could focus on further exploring the properties and potential applications of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate and similar compounds. For instance, modifications of the side chain of similar compounds have been explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate typically involves multistep reactions. One common method includes the condensation of appropriate precursors followed by cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate is unique due to its specific functional groups and the presence of a dihydrate form, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2H2O/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;;/h2-5H,1H3,(H,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVNVRAXVXCKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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